4-(3-Carboxyphenyl)-2-hydroxypyridine 4-(3-Carboxyphenyl)-2-hydroxypyridine
Brand Name: Vulcanchem
CAS No.: 1261925-28-3
VCID: VC3051232
InChI: InChI=1S/C12H9NO3/c14-11-7-9(4-5-13-11)8-2-1-3-10(6-8)12(15)16/h1-7H,(H,13,14)(H,15,16)
SMILES: C1=CC(=CC(=C1)C(=O)O)C2=CC(=O)NC=C2
Molecular Formula: C12H9NO3
Molecular Weight: 215.2 g/mol

4-(3-Carboxyphenyl)-2-hydroxypyridine

CAS No.: 1261925-28-3

Cat. No.: VC3051232

Molecular Formula: C12H9NO3

Molecular Weight: 215.2 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Carboxyphenyl)-2-hydroxypyridine - 1261925-28-3

Specification

CAS No. 1261925-28-3
Molecular Formula C12H9NO3
Molecular Weight 215.2 g/mol
IUPAC Name 3-(2-oxo-1H-pyridin-4-yl)benzoic acid
Standard InChI InChI=1S/C12H9NO3/c14-11-7-9(4-5-13-11)8-2-1-3-10(6-8)12(15)16/h1-7H,(H,13,14)(H,15,16)
Standard InChI Key QRVGYRMSHGHBBH-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(=O)O)C2=CC(=O)NC=C2
Canonical SMILES C1=CC(=CC(=C1)C(=O)O)C2=CC(=O)NC=C2

Introduction

Chemical Structure and Properties

Structural Features

4-(3-Carboxyphenyl)-2-hydroxypyridine features a pyridine ring with a hydroxyl group at position 2 and a 3-carboxyphenyl substituent at position 4. This arrangement creates a molecule with multiple potential binding sites, including the pyridine nitrogen, the hydroxyl group, and the carboxyl group on the phenyl ring.

The structural isomer 2-(4-Carboxyphenyl)-3-hydroxypyridine, for which more direct information is available, has a molecular formula of C12H9NO3 and a molecular weight of 215.20 g/mol . Given the identical atomic composition, 4-(3-Carboxyphenyl)-2-hydroxypyridine would have the same molecular formula and weight, differing only in the arrangement of substituents.

Physical and Chemical Properties

Based on the properties of similar hydroxypyridine derivatives, 4-(3-Carboxyphenyl)-2-hydroxypyridine likely exhibits the following characteristics:

PropertyExpected Value/Characteristic
Molecular FormulaC12H9NO3
Molecular Weight215.20 g/mol
Physical StateCrystalline solid at room temperature
SolubilityModerate solubility in polar organic solvents; limited water solubility
Acid-Base BehaviorAmphoteric (can act as both acid and base)
pKaApproximately 8-9 for hydroxyl group (extrapolated from similar compounds)

The presence of both hydroxyl and carboxyl groups suggests that the compound would exhibit amphoteric behavior, potentially forming salts with both acids and bases. The hydroxyl group at position 2 of the pyridine ring may participate in tautomerism, shifting between the hydroxypyridine and pyridone forms, as observed with other hydroxypyridines .

Synthesis Pathways

Suzuki-Miyaura Coupling Approach

One potential route involves Suzuki-Miyaura coupling between an appropriate 4-halogenated-2-hydroxypyridine and a 3-carboxyphenylboronic acid. The literature indicates that palladium-catalyzed Suzuki-Miyaura coupling has been successfully applied to obtain arylpyridines . This approach typically requires:

  • A halogenated pyridine derivative as starting material

  • A suitable arylboronic acid

  • Palladium catalyst, often Pd/C with phosphine ligands

  • Base and appropriate solvent system

For reactions involving halopyridines, phosphine ligands such as PPh3 or 2-(dicyclohexylphosphino)biphenyl are essential for successful coupling . The choice of phosphine ligand would depend on the specific halogen and its position on the pyridine ring.

Modification of Hydroxypyridine Derivatives

Another potential approach could involve the modification of existing hydroxypyridine derivatives. For example, the synthesis of 3-hydroxypyridin-4-one derivatives has been described using a multi-step process involving:

  • Benzylation of a starting pyridine compound

  • Reaction with appropriate amines

  • Catalytic hydrogenation to remove protecting groups

This general methodology could potentially be adapted for the synthesis of 4-(3-Carboxyphenyl)-2-hydroxypyridine with appropriate modifications to accommodate the different substitution pattern.

Reactivity and Chemical Behavior

Electrophilic Substitution Reactions

The reactivity of 4-(3-Carboxyphenyl)-2-hydroxypyridine in electrophilic substitution reactions is likely influenced by both the hydroxyl group at position 2 and the carboxyphenyl substituent at position 4. Studies on 3-hydroxypyridine derivatives indicate that the hydroxyl group significantly affects the electronic structure of the pyridine ring, influencing both the mechanism and direction of electrophilic substitution .

Metal Coordination Properties

Hydroxypyridines are known for their ability to form complexes with various metal ions. The presence of both a hydroxyl group and a carboxyl group in 4-(3-Carboxyphenyl)-2-hydroxypyridine suggests potential bidentate or even tridentate coordination capabilities.

Studies on cobalt complexes with hydroxypyridine ligands demonstrate that these compounds can form stable coordination complexes . For example, complexes such as [Co(3-OHpic)2(py)2] have been characterized by X-ray diffraction and spectroscopic methods . By analogy, 4-(3-Carboxyphenyl)-2-hydroxypyridine might form similar metal complexes, potentially with enhanced stability due to the additional coordination site provided by the carboxyl group.

Biological Activities and Applications

Metal Chelation Therapy

Hydroxypyridines, particularly 3-hydroxypyridin-4-ones, have been investigated for the treatment of iron overload in thalassemic patients . Similar hydroxypyridine derivatives have also shown potential for aluminum mobilization in renal dialysis patients . The presence of both hydroxyl and carboxyl groups in 4-(3-Carboxyphenyl)-2-hydroxypyridine suggests potential application as a metal chelator.

Antimicrobial and Antiparasitic Activity

Certain hydroxypyridine derivatives have demonstrated antimicrobial activity and have been investigated for the treatment of malaria . The structural features of 4-(3-Carboxyphenyl)-2-hydroxypyridine may confer similar properties, although specific studies would be needed to confirm this hypothesis.

Enzyme Inhibition

Functionalized pyridines have shown promise as enzyme inhibitors. For example, dipicolinic acid derivatives, which share structural similarities with 4-(3-Carboxyphenyl)-2-hydroxypyridine, have been studied as inhibitors of New Delhi Metallo-β-lactamase . This suggests that 4-(3-Carboxyphenyl)-2-hydroxypyridine might possess enzyme inhibitory properties, potentially targeting metalloenzymes due to its metal coordination capabilities.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected 1H NMR spectrum of 4-(3-Carboxyphenyl)-2-hydroxypyridine would likely show characteristic signals for:

  • Aromatic protons of the phenyl ring (approximately 7.2-8.2 ppm)

  • Pyridine ring protons (approximately 6.3-8.5 ppm)

  • Hydroxyl proton (variable chemical shift depending on solvent and concentration)

  • Carboxyl proton (approximately 10-13 ppm)

By comparison, the 1H NMR spectrum of 1-(4-carboxyphenyl)-2-methyl-3-benzyloxy pyridin-4-one showed signals at δ 2.35 (s, 3H, 2-CH3), 5.20 (s, 2H, O-CH2-Ph), 6.35 (d, 1H, 5-H (pyridinone ring)), and 7.26-8.2 (m, 10H, O-CH2-Ph, N-C6H4-COOH & 6-H (pyridinone ring)) .

Infrared (IR) Spectroscopy

The IR spectrum of 4-(3-Carboxyphenyl)-2-hydroxypyridine would likely feature characteristic absorption bands for:

  • O-H stretching of the hydroxyl group (approximately 3200-3600 cm-1)

  • C=O stretching of the carboxyl group (approximately 1700-1725 cm-1)

  • C=N and C=C stretching of the pyridine ring (approximately 1400-1600 cm-1)

  • C-O stretching (approximately 1200-1300 cm-1)

These spectral features would be valuable for confirming the structure and purity of synthesized samples.

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